molecular formula C15H22N2O3 B5602439 N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide

Cat. No.: B5602439
M. Wt: 278.35 g/mol
InChI Key: VIEAHMNHMSLGAI-TZMCWYRMSA-N
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Description

N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.16304257 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kappa-Opioid Agonists

Research has focused on the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their derivatives, exploring their potential as opioid kappa agonists. Studies have identified compounds with potent naloxone-reversible analgesic effects in models, highlighting their significance in pain management and the development of new analgesics (Barlow et al., 1991).

Antitumor Agents

Compounds derived from or related to N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing their potential as antitumor agents. For instance, novel N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid was synthesized and identified as a potent dual inhibitor, highlighting its application in cancer treatment (Gangjee et al., 2000).

Pyrolysis Products of N-Acetylglucosamine

The thermal degradation of N-acetylglucosamine has been studied, revealing the formation of acetamidofurans, acetamidopyrones, and acetamidoacetaldehyde. These findings are crucial for understanding the pyrolysis products of chitin and N-acetylglucosamine, offering insights into the presence of chitin in biological or geochemical samples (Franich et al., 1984).

Kappa-Opioid Receptor Antagonists

Further studies have identified compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine as novel kappa-opioid receptor (KOR) antagonists. These compounds show high affinity for KORs and potential therapeutic applications in treating depression and addiction disorders, demonstrating the versatility of pyrrolidinyl acetamide derivatives in medical research (Grimwood et al., 2011).

Properties

IUPAC Name

N-[(3S,4R)-1-(2-methylfuran-3-carbonyl)-4-propylpyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-4-5-12-8-17(9-14(12)16-11(3)18)15(19)13-6-7-20-10(13)2/h6-7,12,14H,4-5,8-9H2,1-3H3,(H,16,18)/t12-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEAHMNHMSLGAI-TZMCWYRMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)C(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.